2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline

Description

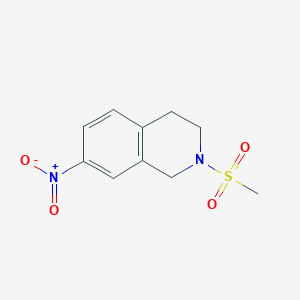

2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative featuring a methylsulfonyl group at position 2 and a nitro group at position 5. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, known for its versatility in drug discovery, particularly in neuroscience and oncology . The methylsulfonyl substituent contributes to electron-withdrawing effects and metabolic stability, while the nitro group may enhance binding affinity to biological targets through polar interactions.

Properties

IUPAC Name |

2-methylsulfonyl-7-nitro-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-17(15,16)11-5-4-8-2-3-10(12(13)14)6-9(8)7-11/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRXDOMEVZTKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the nitration of a suitable tetrahydroisoquinoline precursor followed by the introduction of the methylsulfonyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

The introduction of the methylsulfonyl group can be achieved through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Products may include sulfoxides or sulfones depending on the extent of oxidation.

Reduction: The major product is 2-(Methylsulfonyl)-7-amino-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group may enhance the compound’s solubility and facilitate its interaction with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-(methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Analysis

Substituent Position and Electronic Effects The 7-nitro isomer (CAS 42923-79-5) lacks the methylsulfonyl group, leading to reduced electron-withdrawing capacity and metabolic stability compared to the target compound .

Physicochemical Properties The methylsulfonyl group at position 2 increases molecular weight (~211 g/mol) and polarity compared to the nitro-only analogue (178 g/mol). This may improve solubility in polar solvents but reduce membrane permeability . Trifluoroacetyl-sulfonyl chloride derivatives (e.g., C₁₁H₉ClF₃NO₃S) are highly reactive intermediates, whereas the methylsulfonyl group in the target compound offers stability for storage and downstream applications .

Methylsulfonyl-containing analogues (e.g., 6-(methylsulfonyl)-tetrahydroisoquinoline) may exhibit enhanced enzyme inhibition due to the sulfonyl group’s interaction with catalytic residues .

Synthetic Accessibility

- The target compound’s synthesis likely involves sequential nitration and sulfonation steps, whereas trifluoroacetyl derivatives require acylating agents like chlorosulfonic acid under controlled conditions .

Biological Activity

2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered interest due to its diverse biological activities. This article discusses its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline can be represented as follows:

- Molecular Formula : C₉H₁₀N₂O₃S

- CAS Number : 1215789-23-3

This compound features a methylsulfonyl group and a nitro group at specific positions on the tetrahydroisoquinoline scaffold, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that THIQ derivatives exhibit various pharmacological activities including:

- Antimicrobial Activity : Studies have shown that THIQ compounds possess significant antimicrobial properties against various pathogens. For instance, a series of THIQ derivatives demonstrated efficacy against Mycobacterium tuberculosis, with some compounds exhibiting moderate to high potency against this pathogen .

- Neuroprotective Effects : The neuroprotective potential of THIQs has been documented in models of neurodegenerative diseases. Compounds derived from this scaffold have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

- Muscarinic Receptor Antagonism : Specific derivatives of THIQ have been evaluated for their binding affinities to muscarinic receptors. For example, certain compounds exhibited high affinity for M2 muscarinic receptors, indicating potential applications in treating conditions related to cholinergic dysfunction .

Structure-Activity Relationships (SAR)

The biological activity of 2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline is significantly influenced by its structural components. Key findings from SAR studies include:

- Importance of Substituents : The presence of the methylsulfonyl and nitro groups on the isoquinoline structure enhances the compound's biological activity. Modifications to these groups can lead to variations in potency and selectivity .

- Linker Length and Configuration : Variations in the linker length between the isoquinoline core and functional groups were found to affect receptor binding affinity and biological efficacy. This highlights the necessity for careful design in drug development based on structural modifications .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various THIQ derivatives, 2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline was tested against several bacterial strains. Results indicated that this compound exhibited moderate inhibitory effects against Mycobacterium species with a minimum inhibitory concentration (MIC) of 15 µg/mL .

Study 2: Neuroprotective Mechanisms

A neuroprotective study assessed the effects of THIQ derivatives on neuronal cell lines subjected to oxidative stress. The results showed that treatment with 2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline reduced cell death by approximately 40% compared to untreated controls. This suggests a protective mechanism potentially mediated through antioxidant pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of nitro-substituted benzaldehyde derivatives with methylsulfonyl-containing amines. For example, a precursor like 7-nitro-1,2,3,4-tetrahydroisoquinoline ( ) can undergo sulfonylation using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) . Solvent choice (e.g., chloroform or THF) and temperature control (e.g., −40°C to room temperature) are critical to prevent side reactions like over-sulfonylation . Yield optimization often requires iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : The methylsulfonyl group (SO₂CH₃) appears as a singlet near δ 3.0–3.5 ppm for protons and δ 40–45 ppm for carbons. The nitro group (NO₂) induces deshielding in adjacent aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 283.08 (C₁₁H₁₄N₂O₄S) with fragmentation patterns confirming the loss of NO₂ (−46 Da) .

- IR Spectroscopy : Strong absorption bands at ~1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) are diagnostic .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Initial screens focus on:

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli ( ).

- Enzyme Inhibition : Testing against kinases or proteases (e.g., trypsin) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by substituent positional isomerism?

- Methodology : Comparative studies with analogs (e.g., 6-nitro vs. 7-nitro derivatives) are essential. For example:

- Replace the 7-nitro group with methoxy () or fluoro () to assess positional effects on receptor binding.

- Use molecular docking to predict interactions with targets like dopamine receptors or bacterial enzymes .

- Validate hypotheses via SAR (Structure-Activity Relationship) studies, correlating electronic properties (Hammett σ constants) with activity trends .

Q. What strategies optimize regioselectivity during functionalization of the tetrahydroisoquinoline core?

- Methodology :

- Protecting Groups : Temporarily block the methylsulfonyl group with tert-butoxycarbonyl (Boc) to direct nitration to the 7-position .

- Microwave-Assisted Synthesis : Reduces side products by accelerating reaction kinetics (e.g., 30% yield improvement vs. conventional heating) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group electrophilicity, favoring substitution at electron-deficient positions .

Q. How does the methylsulfonyl group influence metabolic stability compared to other sulfonamide derivatives?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS. Methylsulfonyl’s electron-withdrawing nature slows oxidative metabolism vs. alkylsulfonamides .

- Plasma Stability Assays : Compare half-life (t₁/₂) of the compound with analogs lacking the methylsulfonyl group .

Q. What computational methods predict the compound’s interaction with neurological targets?

- Methodology :

- Molecular Dynamics Simulations : Model binding to serotonin transporters (SERT) or NMDA receptors using software like AutoDock Vina .

- QSAR Modeling : Correlate logP and polar surface area (PSA) with blood-brain barrier permeability .

Key Considerations for Researchers

- Contradictory Data : Substituent position (e.g., 6- vs. 7-nitro) drastically alters bioactivity; always validate with orthogonal assays .

- Green Chemistry : Microwave synthesis reduces waste and energy use, aligning with sustainable practices .

- Structural Confirmation : Combine XRD with NMR to resolve ambiguities in regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.